An In-Depth Technical Guide on the Core Chemical Properties and Structure of N,N-Diethylaniline
An In-Depth Technical Guide on the Core Chemical Properties and Structure of N,N-Diethylaniline
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This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N,N-diethylaniline, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
N,N-diethylaniline is an organic compound featuring a diethylamino group attached to a benzene ring.[1] Its structure is foundational to its chemical behavior and applications.
Molecular Identifiers:
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SMILES: CCN(CC)c1ccccc1[2]
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InChI: 1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3[2]
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InChI Key: GGSUCNLOZRCGPQ-UHFFFAOYSA-N[2]
Caption: Chemical structure of N,N-diethylaniline.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N,N-diethylaniline.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1][3] |
| Molecular Weight | 149.23 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid | [1][3][4] |
| Odor | Fishlike | [3][4] |
| Melting Point | -38 °C | [1][2][3] |
| Boiling Point | 217 °C | [2][3] |
| Density | 0.938 g/mL at 25 °C | [2][3] |
| Vapor Density | 5.2 (vs air) | [2][3] |
| Vapor Pressure | 1 mm Hg at 49.7 °C | [2][3] |
| Flash Point | 85 °C (185 °F) | [3][4] |
| Autoignition Temperature | 630 °C (1166 °F) | [3][4] |
| Refractive Index | 1.542 at 20 °C | [2][3] |
| pKa | 6.61 at 22 °C | [3] |
| LogP | 3.31 | [4] |
| Solubility in Water | 1.40 g/L at 12 °C | [3] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [3] |
Experimental Protocols
A common method for the synthesis of N,N-diethylaniline involves the reaction of aniline hydrochloride with ethanol under heat and pressure.[5] The resulting mixture is then treated to isolate the final product.
Caption: General workflow for the synthesis of N,N-diethylaniline.
Methodology:
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130 g of dried aniline hydrochloride and 140 g of 95% alcohol are heated in an enamelled autoclave at 180°C for 8 hours.[5]
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After cooling, the contents are transferred to a round-bottomed flask, and the alcohol and ethyl ether are distilled off.[5]
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The residual mixture is treated with 110 g of 30% caustic soda solution.[5]
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The product is stirred at ordinary temperature with 40 g of p-toluene sulphonic chloride to form a non-volatile derivative with any remaining monoethylaniline.[5]
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The N,N-diethylaniline is then distilled from the mixture using steam.[5]
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The distillate is salted out with common salt.[5]
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Finally, pure N,N-diethylaniline is separated by distillation, collecting the fraction that boils at 217°C. The yield is approximately 80% of the theoretical value.[5]
Purification is crucial to remove impurities such as primary and secondary amines. A common method involves refluxing with acetic anhydride followed by fractional distillation.[6]
Caption: General workflow for the purification of N,N-diethylaniline.
Methodology:
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The crude base is refluxed for 4 hours with half its weight of acetic anhydride.[3]
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The mixture is then fractionally distilled under reduced pressure.[3]
-
Alternatively, after refluxing with acetic anhydride, the mixture can be cooled and poured into excess 20% HCl.[6]
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The acidic solution is extracted with diethyl ether to remove non-basic impurities. The amine hydrochloride remains in the aqueous phase.[6]
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The HCl solution is then made alkaline with a suitable base, such as ammonia or NaOH, to liberate the free amine.[6]
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The amine layer is separated, dried over a suitable drying agent like KOH, and then fractionally distilled under reduced pressure, preferably under a nitrogen atmosphere.[6]
Reactivity and Applications
N,N-diethylaniline is a versatile intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.[3] It undergoes exothermic reactions with acids to form salts and can be incompatible with strong oxidizing agents, isocyanates, and acid halides.[3][7]
Its reaction with benzaldehyde is a key step in the synthesis of Brilliant Green, a triphenylmethane dye.[1] It is also a precursor for other dyes such as Patent Blue VE and Ethyl Violet.[1] In synthetic organic chemistry, it can be used as an acid-absorbing base.[1]
Safety and Handling
N,N-diethylaniline is a combustible liquid and is considered toxic.[3] It can be irritating to the skin, eyes, and respiratory system.[4][8] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical, and work should be conducted in a well-ventilated area.[8] It is incompatible with strong oxidizing agents and strong acids.[3]
Metabolic Pathways
While N,N-diethylaniline itself is a synthetic compound, studies on related N,N-dialkylanilines provide insights into their potential metabolic fate. The metabolism of such compounds can involve N-oxidation and α-C-oxidation.[9] The α-C-oxidation is typically mediated by the cytochrome P-450 enzyme system, while N-oxidation is mediated by a flavoprotein amine oxidase.[9] Research on N,N-dimethylaniline has shown that primary metabolic reactions include demethylation, dehydrogenation, glucuronidation, and sulfation.[10] A similar pattern of metabolic transformations could be anticipated for N,N-diethylaniline.
References
- 1. Diethylaniline - Wikipedia [en.wikipedia.org]
- 2. N,N-二乙基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 4. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 7. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chembk.com [chembk.com]
- 9. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
